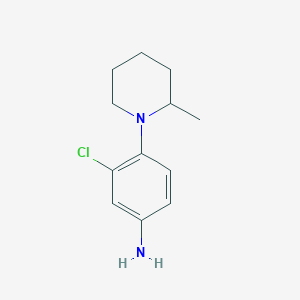

3-Chloro-4-(2-methylpiperidin-1-yl)aniline

Description

3-Chloro-4-(2-methylpiperidin-1-yl)aniline is a substituted aniline derivative featuring a 2-methylpiperidinyl group at the 4-position and a chlorine atom at the 3-position of the benzene ring. This structural motif is significant in medicinal chemistry, as piperidine rings often enhance bioavailability and target binding through conformational flexibility and basic nitrogen interactions.

Properties

IUPAC Name |

3-chloro-4-(2-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-9-4-2-3-7-15(9)12-6-5-10(14)8-11(12)13/h5-6,8-9H,2-4,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCXMFMOMFMFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588319 | |

| Record name | 3-Chloro-4-(2-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893750-67-9 | |

| Record name | 3-Chloro-4-(2-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Chloro-4-(2-methylpiperidin-1-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and pharmacology. Its structural features, including the presence of a chlorine atom and a piperidine ring, contribute to its reactivity and interactions with biological targets. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClN2, with a molecular weight of 226.73 g/mol. The compound features:

- Chlorine Atom : Positioned at the meta position (3-chloro) on the aniline ring.

- Piperidine Ring : A 2-methylpiperidine moiety that enhances bioavailability and pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. It may inhibit enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties. The compound's ability to modulate these targets leads to various biological effects, including:

- Enzyme Inhibition : It may inhibit specific enzymes related to cancer progression.

- Receptor Modulation : The compound can bind to receptors, influencing their activity and downstream signaling pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, studies on MCF cell lines showed accelerated apoptosis when treated with varying doses of the compound .

Comparative Analysis

The following table summarizes key findings from different studies regarding the biological activity of this compound compared to similar compounds:

Case Studies

- MCF Cell Line Study : In this study, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent against breast cancer .

- Tumor-Suffering Mice : Animal studies demonstrated that administration of this compound led to suppressed tumor growth, further supporting its anticancer efficacy .

Comparison with Similar Compounds

3-Chloro-4-(4-methylpiperidin-1-yl)aniline

- Structure : Differs from the target compound by the position of the methyl group on the piperidine ring (4-methyl vs. 2-methyl).

- Properties: Molecular weight 224.73 g/mol (C₁₂H₁₇ClN₂).

- Applications: Not explicitly stated, but piperidinyl-anilines are commonly explored in kinase inhibitor development .

3-Chloro-4-(3-fluorobenzyloxy)aniline

- Structure : Contains a 3-fluorobenzyloxy group instead of the piperidinyl moiety.

- Properties: Molecular weight 251.68 g/mol (C₁₃H₁₁ClFNO). Lower solubility in water due to hydrophobic benzyloxy group, as observed in similar analogs .

- Applications : Key intermediate in synthesizing Lapatinib, a dual EGFR/HER2 inhibitor. Demonstrated optimal antiparasitic potency (EC₅₀ = 27 nM against P. falciparum) .

3-Chloro-4-(4-chlorophenoxy)aniline

- Structure: Features a 4-chlorophenoxy substituent.

- Properties : Low water solubility (soluble in DMSO), ED₅₀ = 3.61 mg/kg in antimalarial studies. Hybridization with sarcosine improved activity (ED₅₀ = 6.49 mg/kg) but retained solubility challenges .

Functional Group Comparisons

Piperidinyl vs. Phenoxy/Benzyloxy Groups

- Piperidinyl Advantages :

- Phenoxy/Benzyloxy Limitations: Hydrophobic groups reduce aqueous solubility, complicating formulation (e.g., 3-chloro-4-(4-chlorophenoxy)aniline requires DMSO for dissolution) .

Physicochemical Properties

Research Implications and Gaps

- Target Compound Potential: The 2-methylpiperidinyl group may offer superior solubility and kinase binding compared to phenoxy analogs. Further studies should explore its synthesis (e.g., via Buchwald-Hartwig amination ) and evaluate EGFR/HER2 inhibition.

- Hybridization Strategies: Combining the piperidinyl-aniline scaffold with polar groups (e.g., nitroimidazoles ) could mitigate solubility issues observed in phenoxy derivatives.

- Unaddressed Data : Direct biological data for this compound are absent in the evidence; experimental validation is critical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.